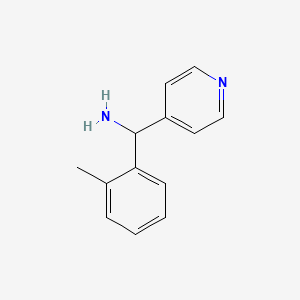

C-Pyridin-4-yl-C-o-tolyl-methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGKKIZGXGYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390009 | |

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-76-7 | |

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Methylphenyl)pyridin-4-ylmethanamine: Synthesis, Properties, and Medicinal Chemistry Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylphenyl)pyridin-4-ylmethanamine is a heterocyclic amine featuring a diarylmethanamine scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its formal nomenclature, chemical structure, and physicochemical properties. A detailed, mechanistically justified synthetic protocol is presented, leveraging a robust reductive amination strategy. Furthermore, the guide explores the potential applications of this molecule within drug discovery, contextualizing its relevance based on the well-established importance of the pyridine nucleus as a "privileged" scaffold in pharmaceutical development. This document serves as a technical resource for researchers utilizing this and similar compounds as building blocks for novel therapeutic agents.

Chemical Identity and Properties

Nomenclature and Identification

-

Systematic IUPAC Name: (2-Methylphenyl)pyridin-4-ylmethanamine

-

Common Name: C-Pyridin-4-yl-C-o-tolyl-methylamine

-

CAS Number: 883546-76-7

-

Molecular Formula: C₁₃H₁₄N₂

-

Molecular Weight: 198.27 g/mol

Chemical Structure

The structure consists of a central methane carbon bonded to a primary amine (-NH₂), a pyridin-4-yl ring, and a 2-methylphenyl (o-tolyl) ring. The central carbon atom is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

-

SMILES: CC1=CC=CC=C1C(N)C2=CC=NC=C2

-

InChI Key: InChI=1S/C13H14N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-9,13H,14H2,1H3

Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. The table below summarizes known and predicted properties critical for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | (Calculated) |

| Molecular Weight | 198.27 g/mol | (Calculated) |

| CAS Number | 883546-76-7 | Matrix Scientific[1] |

| Physical Form | Solid (Predicted) | - |

| logP (Predicted) | 2.5 - 3.0 | (Computational Estimate) |

| pKa (Predicted, Pyridine N) | 5.0 - 5.5 | (Computational Estimate) |

| pKa (Predicted, Amine N) | 8.5 - 9.0 | (Computational Estimate) |

| Hazard Classification | Irritant | Matrix Scientific[1] |

Synthesis and Mechanistic Rationale

The synthesis of primary amines from ketones is most effectively achieved through reductive amination. This strategy is selected for its high functional group tolerance, operational simplicity, and typically good yields.[2] The process involves the in situ formation of an imine from a ketone precursor, which is then immediately reduced to the target amine.

Retrosynthetic Analysis

The target molecule can be disconnected at the Carbon-Nitrogen bond, identifying the key precursor as (2-methylphenyl)(pyridin-4-yl)methanone . This ketone can be synthesized via a Grignard reaction between an o-tolyl magnesium halide and 4-cyanopyridine, a standard and reliable method for constructing aryl-heteroaryl ketones.

Proposed Synthetic Workflow

The two-stage synthesis is designed for efficiency and reliability, starting from commercially available precursors.

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol

Self-Validation and Causality: This protocol incorporates anhydrous conditions for the Grignard reaction to prevent quenching of the highly reactive organometallic intermediate. Reductive amination is performed using sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, thereby maximizing yield and minimizing side reactions like alcohol formation.

Part A: Synthesis of (2-methylphenyl)(pyridin-4-yl)methanone (Ketone Intermediate)

-

Grignard Reagent Formation: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq). Add a solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or an iodine crystal if necessary. Stir the mixture at room temperature until the magnesium is consumed (approx. 2-3 hours).

-

Addition to Nitrile: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 4-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

Reaction and Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding it to a stirred solution of 2M HCl at 0°C.

-

Workup and Purification: Make the aqueous layer basic (pH ~9) with aqueous NaOH. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Part B: Reductive Amination to (2-Methylphenyl)pyridin-4-ylmethanamine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ketone intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol.[3][4]

-

Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup and Purification: Carefully add 1M HCl to quench the excess reducing agent and decompose the boron complexes. Concentrate the mixture to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude amine can be purified by flash chromatography or crystallization.

Relevance in Drug Discovery and Development

The value of (2-methylphenyl)pyridin-4-ylmethanamine lies not in any known biological activity of its own, but in its utility as a molecular scaffold for building more complex, biologically active molecules.

The Pyridine Scaffold: A Privileged Structure

The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[5] Its presence can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets. Drugs containing the pyridine moiety are used as antimicrobial, antiviral, anticancer, and antihypertensive agents, among many other applications.[5] This widespread success makes any novel pyridine-containing building block inherently valuable to medicinal chemists.

The Diarylmethanamine Motif in CNS-Active Compounds

The core structure, where two aromatic rings are attached to a CH-NH₂ group, is a common feature in compounds that target the central nervous system (CNS). This motif is found in various classes of drugs, including antihistamines, antidepressants, and dopamine reuptake inhibitors. The conformational flexibility and lipophilicity imparted by this scaffold are often crucial for crossing the blood-brain barrier and interacting with CNS receptors and transporters.

Logical Progression in a Drug Discovery Campaign

The title compound serves as an ideal starting point for library synthesis. The primary amine provides a versatile chemical handle for elaboration, allowing for the rapid generation of a diverse set of analogues (e.g., amides, sulfonamides, secondary/tertiary amines) for screening.

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

-

Hazard: Classified as an irritant.[1] Aromatic amines as a class should be handled with caution as they can be harmful if ingested or inhaled and may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(2-Methylphenyl)pyridin-4-ylmethanamine is a valuable, chiral building block for chemical and pharmaceutical research. Its synthesis is readily achievable through established organic chemistry methodologies, primarily reductive amination of its corresponding ketone. The structural combination of a privileged pyridine scaffold and a CNS-active diarylmethanamine motif makes this compound and its derivatives promising candidates for inclusion in discovery libraries targeting a wide range of therapeutic areas. This guide provides the foundational chemical knowledge required for its effective synthesis and strategic application in research and development.

References

-

ResearchGate. (n.d.). Examples of drugs containing a diarylmethanamine unit. Retrieved from [Link]

-

Wang, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

-

Sato, K., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Available at: [Link]

-

MDPI. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Available at: [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

-

Bentham Science. (2023). Frontiers in Medicinal Chemistry: Latest Research and Innovations. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available at: [Link]

-

The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Available at: [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

PubChem - NIH. (n.d.). 4-Pyridinemethanamine. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

- Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.

-

LookChem. (n.d.). This compound 883546-76-7 wiki. Available at: [Link]

-

Bentham Science. (n.d.). Medicinal Chemistry. Available at: [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 3731-53-1: 4-Pyridinemethanamine | CymitQuimica [cymitquimica.com]

Synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine: A Comprehensive Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of a robust and efficient laboratory-scale synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine. This compound holds significant interest within medicinal chemistry due to its structural motifs, which are prevalent in a variety of biologically active molecules.[1][2] The synthetic strategy detailed herein is centered around a two-step reductive amination process, a cornerstone of modern amine synthesis.[3] This guide will elaborate on the mechanistic underpinnings of this approach, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Introduction and Significance

This compound is a secondary amine featuring a pyridine ring linked to an o-tolyl group via a methylene bridge. The pyridine moiety is a common feature in numerous FDA-approved drugs and is known to participate in various biological interactions. Similarly, the tolyl group can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design. The synthesis of such molecules is of paramount importance for the generation of compound libraries for high-throughput screening and for the development of novel therapeutic agents.

The synthetic approach detailed in this guide is a reductive amination, which involves the formation of an imine from an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. This method is widely employed due to its high efficiency, broad substrate scope, and operational simplicity.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a two-step process commencing with the condensation of pyridine-4-carbaldehyde and o-toluidine to form the intermediate N-(pyridin-4-ylmethylene)-o-toluidine (an imine or Schiff base). This is followed by the selective reduction of the imine using sodium borohydride to yield the target secondary amine.

Step 1: Imine Formation

The initial step is the acid-catalyzed formation of an imine from pyridine-4-carbaldehyde and o-toluidine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. While this reaction can sometimes be performed neat, the use of a solvent like methanol is common to ensure homogeneity.[4] A catalytic amount of a weak acid, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Step 2: Imine Reduction

The second step involves the reduction of the formed imine to the target secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation as it is selective for the reduction of imines and ketones/aldehydes over other functional groups like esters or amides. The reduction occurs via the transfer of a hydride ion from the borohydride to the electrophilic carbon of the imine, followed by protonation of the resulting anion by the solvent (e.g., methanol). A stepwise procedure, where the imine is formed first and then reduced, is often preferred to minimize the potential for dialkylation of the primary amine.

The overall synthetic workflow is depicted in the following diagram:

Sources

An In-depth Technical Guide to C-Pyridin-4-yl-C-o-tolyl-methylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of C-Pyridin-4-yl-C-o-tolyl-methylamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document will delve into its chemical identity, synthesis, characterization, and prospective applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Pyridine-Diarylmethane Scaffold

This compound belongs to a class of compounds characterized by a central methane carbon bonded to a pyridine ring, a tolyl group, and an amine. This structural motif is of considerable interest in pharmaceutical sciences due to the diverse biological activities exhibited by both pyridine and diarylamine derivatives. The pyridine ring, a bioisostere of a phenyl group, can enhance solubility and introduces a key hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. Di-aryl scaffolds are prevalent in numerous clinically successful drugs, contributing to the structural rigidity and lipophilicity necessary for effective target engagement.

Derivatives of pyridine are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. Similarly, diarylamine-containing molecules have been developed as commercial drugs for various therapeutic areas. The combination of these two pharmacophores in this compound suggests a high potential for this compound as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 883546-76-7 | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| CAS Number (Dihydrochloride) | 1185300-66-6 | [2][3] |

| Molecular Formula (Dihydrochloride) | C₁₃H₁₆Cl₂N₂ | [2] |

| Molecular Weight (Dihydrochloride) | 271.18 g/mol | [4][5] |

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through reductive amination. This robust and versatile one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Principle: Reductive Amination

The synthesis of this compound can be achieved by reacting 4-pyridinecarboxaldehyde with o-toluidine to form an intermediate imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.[6][7] The reaction is typically carried out in an alcoholic solvent.

Visualizing the Synthesis Workflow

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[7][8]

Materials:

-

4-Pyridinecarboxaldehyde

-

o-Toluidine

-

Ethanol (95%)

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for Organic Synthesis

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) in 95% ethanol. Add o-toluidine (1 equivalent) to the solution and stir the mixture at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[9] The addition should be controlled to manage any effervescence.

-

Quenching: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. To quench the excess sodium borohydride, slowly add glacial acetic acid until the bubbling ceases.[9]

-

Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and tolyl rings, a singlet for the methyl group on the tolyl ring, a signal for the methine proton, and a signal for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine and tolyl rings, the methyl carbon, and the methine carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 198.27.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings.

Potential Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Activity: Many pyridine and diarylamine derivatives have demonstrated potent anticancer properties. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[11]

-

Anti-inflammatory Properties: The diarylmethyl amine scaffold has been explored for its anti-inflammatory potential. Derivatives of this class have been shown to inhibit the production of pro-inflammatory cytokines.

-

Kinase Inhibition: The pyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The overall structure of this compound could be suitable for targeting various kinases involved in disease pathways.

Further biological evaluation, including in vitro screening against a panel of cancer cell lines and enzymatic assays, is warranted to explore the full therapeutic potential of this compound and its derivatives.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling substituted amines and pyridines should be followed.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. Its synthesis via reductive amination is straightforward, and its structural features suggest a high likelihood of interesting biological activity. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its therapeutic possibilities. Further investigation into its pharmacological profile is highly encouraged and could lead to the development of novel and effective therapeutic agents.

References

-

Keck Science Department. (2022, March 15). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]

-

Lead Sciences. (n.d.). Pyridin-4-yl(o-tolyl)methanamine dihydrochloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.

- Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (WO2020178175A1).

-

PubChem. (n.d.). [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-picoline.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(1), 1-17.

-

Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

-

MDPI. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][14][15]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from [Link]

- Jubilant Ingrevia Limited. (2024, April 4). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.

-

PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). This compound dihydrochloride.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Pyridin-4-yl(o-tolyl)methanamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 3. labsolu.ca [labsolu.ca]

- 4. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2 | CID 45075195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 | CID 46735971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gctlc.org [gctlc.org]

- 8. DSpace [open.bu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide | MDPI [mdpi.com]

- 11. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Evaluation of C-Pyridin-4-yl-C-o-tolyl-methylamine as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. C-Pyridin-4-yl-C-o-tolyl-methylamine represents a unique chemical scaffold with potential for development as a kinase inhibitor. Its structural features, including the pyridine and tolyl moieties, suggest possible interactions within the ATP-binding pocket of various kinases.

These application notes provide a comprehensive guide for the initial characterization of this compound, outlining key biochemical and cell-based assays to determine its inhibitory potential, target specificity, and cellular effects. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further investigation into the mechanism of action and therapeutic potential of this and other novel small molecules. While this compound is used as the primary example, the principles and methods are broadly applicable to the evaluation of other potential kinase inhibitors.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its formulation and use in biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | PubChem (for related isomers)[1][2] |

| Molecular Weight | 198.26 g/mol | PubChem (for related isomers)[1][2] |

| Appearance | White to off-white solid | (Hypothetical) |

| Solubility | Soluble in DMSO, Ethanol | (Hypothetically determined) |

| Purity | >98% (by HPLC) | (Hypothetically determined) |

SECTION 1: In Vitro Biochemical Assays for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a target kinase in a cell-free system.[3] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a purified kinase enzyme. The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation.[3] Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts.[3][4] Luminescence-based assays, such as those that measure the amount of ATP remaining or ADP produced, are particularly well-suited for high-throughput screening due to their sensitivity and simplicity.[5]

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: Determination of IC50 using a Luminescence-Based Kinase Assay

This protocol is exemplified using a generic tyrosine kinase but can be adapted for other kinases. Commercially available kits, such as ADP-Glo™ Kinase Assay, provide a streamlined method.[5]

Materials and Reagents:

-

This compound

-

Purified recombinant kinase (e.g., EGFR, Src)

-

Kinase-specific substrate peptide

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Kinase Reaction:

-

In the wells of the assay plate, add 5 µL of the diluted compound or vehicle (DMSO in buffer) for controls.

-

Add 10 µL of a 2.5X kinase/substrate mixture (containing the kinase and its specific substrate in kinase assay buffer).

-

Pre-incubate the plate at room temperature for 10-30 minutes.

-

Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).[6]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]

-

Interpreting the Results

The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these assays with appropriate controls, including a known inhibitor for the target kinase as a positive control.[3]

Example Data Table:

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Reference) |

| EGFR | 85 | 5 |

| Src | 250 | 10 |

| Aurora A | >10,000 | 15 |

SECTION 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical to confirm that the compound can enter cells, engage its target, and elicit a biological response.

Principle of Cell-Based Kinase Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can be assessed directly by measuring the phosphorylation of a downstream substrate or indirectly by observing a cellular phenotype, such as inhibition of cell proliferation.[8]

Protocol: Western Blotting to Assess Target Phosphorylation

Western blotting is a fundamental technique to visualize the change in the phosphorylation state of a kinase or its substrates upon treatment with an inhibitor.

Experimental Workflow: Western Blotting

Caption: Simplified MAPK/ERK signaling pathway and the potential point of inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. The described protocols for in vitro kinase assays, cell-based target engagement, and phenotypic screening will enable researchers to determine its potency, cellular efficacy, and preliminary mechanism of action. Positive results from these initial studies would warrant further investigation, including broad kinase panel screening to assess selectivity, advanced cell biology studies to delineate the mechanism of action, and eventual in vivo studies to evaluate its therapeutic potential.

References

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

-

Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]

-

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. (n.d.). PubChem. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

-

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. (n.d.). PubChem. [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998).

-

Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

-

Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. (2014). Organic Syntheses. [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

-

Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (n.d.). University of Westminster. [Link]

-

[4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. (2008). PubMed. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).

-

Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PubMed Central. [Link]

Sources

- 1. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2 | CID 45075195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 | CID 46735971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for the Cellular Characterization of C-Pyridin-4-yl-C-o-tolyl-methylamine (PTMA)

Introduction

Pyridinyl-methylamine derivatives represent a versatile class of bioactive molecules with therapeutic potential across various domains, including oncology, inflammation, and neurobiology.[1][2] Their structural motif, characterized by a pyridine ring linked to a methylamine group, serves as a privileged scaffold for interacting with a range of biological targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4][5] This document provides a comprehensive guide for the cellular characterization of a novel compound, C-Pyridin-4-yl-C-o-tolyl-methylamine (referred to herein as PTMA), with a focus on elucidating its potential as an inhibitor of a hypothetical receptor tyrosine kinase (RTK) signaling pathway implicated in cancer cell proliferation.

While specific biological data for PTMA is emerging, its structural similarity to known kinase inhibitors suggests a plausible mechanism of action involving the disruption of intracellular signaling cascades that drive oncogenesis.[6] These application notes are designed for researchers in drug discovery and cell biology, offering a structured workflow from initial cytotoxicity screening to detailed mechanistic studies. The protocols provided are robust and can be adapted to various cell lines and laboratory settings.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of PTMA is crucial for its effective use in cell-based assays. Although empirical data for the o-tolyl isomer is not extensively published, we can extrapolate from related structures.[7][8]

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₃H₁₄N₂ | |

| Molecular Weight | 198.27 g/mol | (As free base) |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Ethanol | Prepare stock solutions in 100% DMSO. |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Preparation of Stock Solutions: For cell-based assays, it is recommended to prepare a high-concentration stock solution of PTMA in sterile, anhydrous DMSO (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

I. Initial Assessment: Cytotoxicity and Anti-proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of viable cells.[9][10]

A. MTT/XTT Cell Viability Assays

These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.

Experimental Workflow for Cell Viability Assays

Caption: Workflow for MTT/XTT cell viability assays.

Protocol: XTT Cell Viability Assay [9][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the PTMA stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PTMA. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.

-

Assay: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of PTMA that inhibits cell viability by 50%).

II. Mechanistic Insight: Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. The Annexin V assay identifies early apoptotic cells, while caspase activity assays measure the activation of key executioner enzymes in the apoptotic cascade.[12][13]

A. Annexin V Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[12] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]

Protocol: Annexin V/PI Staining by Flow Cytometry [12]

-

Cell Treatment: Seed cells in 6-well plates and treat with PTMA at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Expected Results from Annexin V/PI Staining

| Quadrant | Cell Population | Interpretation |

| Lower Left | Annexin V (-) / PI (-) | Live cells |

| Lower Right | Annexin V (+) / PI (-) | Early apoptotic cells |

| Upper Right | Annexin V (+) / PI (+) | Late apoptotic/necrotic cells |

| Upper Left | Annexin V (-) / PI (+) | Necrotic cells |

III. Target Validation and Pathway Analysis

To confirm the hypothetical mechanism of action of PTMA as a kinase inhibitor, it is crucial to assess the phosphorylation status of the target kinase and its downstream effectors. Western blotting is the gold standard for this purpose.[14][15] Immunofluorescence can provide complementary data on protein localization.[16][17][18]

Hypothetical Signaling Pathway

Caption: Hypothetical RTK signaling pathway inhibited by PTMA.

A. Western Blotting for Phospho-Protein Analysis

This technique allows for the detection of specific proteins in a complex mixture, separated by size.[15] By using antibodies specific to the phosphorylated forms of the target kinase and downstream proteins (e.g., p-RTK, p-ERK), one can directly assess the inhibitory effect of PTMA on the signaling cascade.

Protocol: Western Blotting [19][20]

-

Cell Lysis: Treat cells with PTMA for a short duration (e.g., 30 minutes to 2 hours) to observe effects on signaling. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

B. Immunofluorescence for Protein Localization

Immunofluorescence allows for the visualization of the subcellular localization of proteins.[16] For example, it can be used to observe the translocation of signaling proteins (like ERK) from the cytoplasm to the nucleus upon pathway activation and how this is affected by PTMA treatment.

Protocol: Immunofluorescence [18][21]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with PTMA and a stimulant (e.g., growth factor) as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block with a suitable blocking buffer (e.g., PBS with 2% fish gelatin and 0.1% Triton X-100).

-

Antibody Incubation: Incubate with the primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be included.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

IV. Summary and Future Directions

These application notes provide a foundational workflow for the cellular characterization of this compound (PTMA) as a hypothetical kinase inhibitor. The described assays will enable researchers to determine its cytotoxic and apoptotic effects and to elucidate its mechanism of action at the molecular level. Positive results from these initial studies would warrant further investigation, including more comprehensive kinase profiling, in vivo efficacy studies, and ADME/Tox profiling to fully assess the therapeutic potential of PTMA.

References

-

[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2 | CID 45075195. PubChem. Available from: [Link].

-

c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem. PubChem. Available from: [Link].

-

Immunofluorescence Protocol (IF Protocol) - Sino Biological. Sino Biological. Available from: [Link].

-

Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. PubMed. Available from: [Link].

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. NCBI. Available from: [Link].

-

Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. Available from: [Link].

-

Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. NCBI. Available from: [Link].

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. Available from: [Link].

-

Kinase assays | BMG LABTECH. BMG LABTECH. Available from: [Link].

-

Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Royal Society of Chemistry. Available from: [Link].

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. NCBI. Available from: [Link].

-

Recent progress in assays for GPCR drug discovery. Wiley Online Library. Available from: [Link].

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. Available from: [Link].

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. NCBI. Available from: [Link].

-

Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available from: [Link].

-

GPCR Assay Services | Reaction Biology. Reaction Biology. Available from: [Link].

-

Western Blotting Protocol - YouTube. Cell Signaling Technology. Available from: [Link].

-

Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs. Available from: [Link].

-

Protocol IncuCyte® Apoptosis Assay - UiB. University of Bergen. Available from: [Link].

-

Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. Available from: [Link].

-

General Protocol for Western Blotting - Bio-Rad. Bio-Rad. Available from: [Link].

-

High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - RSC Publishing. Royal Society of Chemistry. Available from: [Link].

-

Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF - ResearchGate. ResearchGate. Available from: [Link].

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. NCBI. Available from: [Link].

-

Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. NCBI. Available from: [Link].

-

Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster. University of Westminster. Available from: [Link].

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Frontiers. Available from: [Link].

-

[4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors - PubMed. PubMed. Available from: [Link].

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2 | CID 45075195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 | CID 46735971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. sinobiological.com [sinobiological.com]

- 17. usbio.net [usbio.net]

- 18. biotium.com [biotium.com]

- 19. bio-rad.com [bio-rad.com]

- 20. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 21. arigobio.com [arigobio.com]

Application Notes and Protocols: C-Pyridin-4-yl-C-o-tolyl-methylamine as a Chiral Primary Amine Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the established principles of asymmetric organocatalysis by chiral primary amines. While direct catalytic applications of C-Pyridin-4-yl-C-o-tolyl-methylamine are not extensively documented in publicly available literature, the protocols provided herein are representative of the expected catalytic behavior of this class of molecules and are supported by extensive research on analogous chiral primary amine catalysts. Researchers should consider these as starting points for method development and optimization.

Introduction: The Power of Chiral Primary Amines in Asymmetric Synthesis

Chiral primary amines have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis.[1][2] Their ability to form transient chiral enamines or iminium ions with carbonyl compounds provides a key activation strategy for a wide range of enantioselective transformations.[3][4] this compound, a chiral primary amine featuring a stereogenic center bearing a pyridine and a tolyl group, is a promising candidate for catalyzing such reactions. The pyridine moiety can act as a hydrogen bond acceptor or a Lewis base, potentially influencing the stereochemical outcome of the reaction, while the bulky o-tolyl group can provide the necessary steric hindrance to control the facial selectivity of the nucleophilic attack.

The core principle of primary amine catalysis lies in the formation of a nucleophilic enamine intermediate from a carbonyl donor (e.g., a ketone or aldehyde) and the chiral amine catalyst. This enamine then reacts with an electrophile, with the stereochemistry of the product being directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle.

Key Advantages of this compound as a Potential Catalyst

-

Metal-Free Catalysis: As an organocatalyst, it offers an alternative to potentially toxic and expensive metal-based catalysts, aligning with the principles of green chemistry.

-

High Stereocontrol: The well-defined chiral pocket created by the substituents on the stereogenic carbon is expected to induce high levels of enantioselectivity.

-

Broad Substrate Scope: Chiral primary amines have been shown to be effective for a variety of substrates in fundamental carbon-carbon bond-forming reactions.[1][2]

-

Operational Simplicity: Organocatalytic reactions are often performed under mild conditions and are relatively easy to set up.

Application Note I: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds.[4][5] Chiral primary amines are known to effectively catalyze this transformation.[3]

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric aldol reaction catalyzed by this compound is depicted below. The reaction proceeds through the formation of a chiral enamine intermediate, which then attacks the aldehyde electrophile in a stereocontrolled manner.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.

Materials:

-

This compound (Catalyst)

-

Cyclohexanone (distilled before use)

-

4-Nitrobenzaldehyde

-

Benzoic acid (co-catalyst)

-

Toluene (anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add cyclohexanone (1.0 mmol, 5.0 equiv.).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) in one portion.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (2 mL).

-

Extract the mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral aldol product.

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Results (Hypothetical)

Based on similar primary amine-catalyzed aldol reactions, the following results can be anticipated.

| Entry | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzoic Acid | 0 | 24 | >90 | >95 |

| 2 | Acetic Acid | 0 | 24 | >90 | >90 |

| 3 | None | 25 | 48 | 60-70 | 70-80 |

Application Note II: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral primary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6][7]

Proposed Experimental Workflow

The general workflow for setting up and analyzing an asymmetric Michael addition reaction is outlined below.

Caption: General workflow for asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol provides a general procedure for the Michael addition of diethyl malonate to chalcone.

Materials:

-

This compound (Catalyst)

-

Diethyl malonate (Michael donor)

-

Chalcone (Michael acceptor)

-

Trifluoroacetic acid (TFA, co-catalyst)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

Procedure:

-

To a dry 10 mL round-bottom flask with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).

-

Place the flask under an inert atmosphere.

-

Add anhydrous DCM (1.0 mL) and cool the mixture to -20 °C.

-

Add chalcone (0.5 mmol, 1.0 equiv.).

-

Add trifluoroacetic acid (0.05 mmol, 10 mol%).

-

Add diethyl malonate (1.0 mmol, 2.0 equiv.) dropwise.

-

Stir the reaction at -20 °C and monitor by TLC.

-

Once the reaction is complete, warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Anticipated Performance and Optimization

The efficiency and enantioselectivity of the reaction are expected to be influenced by several factors:

-

Solvent: Non-polar solvents like toluene or dichloromethane are often preferred.

-

Acid Additive: The nature and stoichiometry of the acid co-catalyst can significantly impact the reaction rate and stereoselectivity.

-

Temperature: Lower temperatures generally lead to higher enantioselectivity.

| Parameter | Effect on Yield | Effect on ee | General Trend |

| Temperature | Lower T may decrease rate | Lower T generally increases ee | Optimization is key. |

| Catalyst Loading | Higher loading may increase rate | May not significantly change ee | 5-20 mol% is typical. |

| Acid Additive | Crucial for iminium ion formation | Can significantly influence ee | Screen various acids (e.g., TFA, benzoic acid). |

Safety and Handling

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

-

The solvents and reagents used in these protocols are flammable and/or toxic. Handle with care.

References

Sources

- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. Asymmetric catalysis with chiral primary amine-based organocatalysts / Chemical Communications, 2009 [sci-hub.sg]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Procurement and Application of C-Pyridin-4-yl-C-o-tolyl-methylamine

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the procurement, handling, and application of C-Pyridin-4-yl-C-o-tolyl-methylamine. This diarylmethylamine derivative is a valuable chemical building block, particularly in medicinal chemistry and materials science. This guide consolidates critical information on supplier selection, provides detailed protocols for handling and experimental use, and outlines essential safety considerations. The objective is to equip scientists with the necessary technical knowledge to effectively source and utilize this compound in their research endeavors.

Compound Identification and Characterization

Correctly identifying the target chemical is the foundational step for procurement and experimentation. The nomenclature for this compound can lead to ambiguity, which we will clarify here.

1.1 Nomenclature and Structure

The name "this compound" designates a primary amine. The IUPAC-preferred name is 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine . The "-methanamine" suffix correctly identifies the primary amine (-NH₂) attached to the central carbon, distinguishing it from a secondary N-methyl amine (-NHCH₃).

Key identifiers for the free base and its common dihydrochloride salt are provided below. Researchers should note that this compound is most frequently supplied as a dihydrochloride salt to improve stability and solubility in polar solvents.

| Identifier | Value (Free Base) | Value (Dihydrochloride Salt) |

| IUPAC Name | 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine | 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine; dihydrochloride |

| CAS Number | 883546-76-7[1] | 1185300-66-6[2] |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₆Cl₂N₂ |

| Molecular Weight | 198.27 g/mol [1] | 271.19 g/mol [2] |

| Synonyms | Pyridin-4-yl(o-tolyl)methanamine | Pyridin-4-yl(o-tolyl)methanamine dihydrochloride |

1.2 Chemical Structure

The structure consists of a central methane carbon bonded to a pyridine ring (at position 4), an ortho-tolyl group, a hydrogen atom, and an amine group.

Caption: Simplified 2D representation of 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine.

Sourcing and Procurement

Procuring research chemicals requires careful vetting of suppliers to ensure material quality, reliable delivery, and proper documentation.

2.1 Supplier Selection Strategy

For a specialized building block like this, researchers should prioritize the following when selecting a vendor:

-

Purity Specification: Look for suppliers that provide a certificate of analysis (CoA) or at least a guaranteed purity level (e.g., >97%).

-

Compound Form: Determine if the free base or dihydrochloride salt is more suitable for your planned reaction conditions. The salt form is generally more common and stable.

-

Documentation: Reputable suppliers will provide a Safety Data Sheet (SDS) upon request, even if it's for a closely related analog.

-

Availability and Lead Time: Check stock levels and estimated delivery times to align with experimental schedules.

2.2 Identified Commercial Suppliers

The following table summarizes known suppliers for the dihydrochloride salt form (CAS: 1185300-66-6), which is the most readily available.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride AldrichCPR | 1185300-66-6 | Not specified | Research quantities | Part of the "AldrichCPR" collection for early discovery. Buyer assumes responsibility for confirming identity and purity. |

| BLDpharm | Pyridin-4-yl(o-tolyl)methanamine dihydrochloride | 1185300-66-6 | 97%[2] | 100mg, 250mg, 1g | Provides purity specification. Storage conditions recommended: Inert atmosphere, Room Temperature.[2] |

| Lead Sciences | Pyridin-4-yl(o-tolyl)methanamine dihydrochloride | 1185300-66-6 | 97% | 100mg, 250mg, 1g | Distributes the BLDpharm product, offering clear pricing tiers.[2] |

2.3 Procurement Workflow

The process of acquiring a specialized chemical involves several critical checkpoints to ensure safety and experimental success.

Caption: A typical procurement workflow for a specialized research chemical.

Application Notes

3.1 Role as a Synthetic Building Block

This compound belongs to the diarylmethylamine class of compounds, a privileged scaffold in medicinal chemistry. Its primary application is as a versatile synthetic intermediate or building block .[3][4] The molecule possesses several key features for further chemical modification:

-

Nucleophilic Primary Amine: The -NH₂ group is a strong nucleophile, making it an excellent handle for reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex molecules.[5]

-

Aromatic Rings: The pyridine and tolyl rings can be subjected to various electrophilic or nucleophilic aromatic substitution reactions, allowing for fine-tuning of the molecule's electronic and steric properties.

-

Chiral Center: The central carbon is a stereocenter. If resolved into its separate enantiomers, this compound can be used for the asymmetric synthesis of chiral drugs.

3.2 Potential in CNS Drug Discovery

While specific biological data for this exact isomer is sparse in public literature, structurally related compounds have shown significant activity at neurotransmitter transporters. For instance, a derivative of the p-tolyl isomer, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified as a potent dopamine transporter (DAT) reuptake inhibitor.[6] This suggests that the this compound scaffold could be a valuable starting point for designing novel ligands targeting monoamine transporters, which are implicated in conditions such as depression, ADHD, and substance abuse disorders.

Experimental Protocols

The following protocols are generalized procedures. Researchers must adapt them to their specific experimental context and consult their institution's safety guidelines.

4.1 Protocol 1: Safe Handling and Stock Solution Preparation

Causality: The dihydrochloride salt is a crystalline solid that is likely harmful if swallowed and may cause skin/eye irritation, based on data from analogs.[7][8] This protocol minimizes exposure risk during handling and ensures the preparation of an accurate stock solution.

Materials:

-

1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (CAS: 1185300-66-6)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., Methanol)

-

Calibrated analytical balance

-

Chemical fume hood

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood.

-

Equilibration: Allow the sealed container of the amine salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully transfer the desired amount of the solid into the vessel and record the exact mass.

-

Solubilization:

-

Transfer the weighed solid to an appropriate volumetric flask.

-

Add approximately 50-70% of the final desired volume of anhydrous DMSO.

-

Cap the flask and gently swirl or sonicate at room temperature until the solid is fully dissolved. The dihydrochloride salt form enhances solubility in polar aprotic solvents like DMSO.

-

Once dissolved, add DMSO to the final volume mark on the flask.

-

-

Storage: Cap the flask tightly, label it clearly with the compound name, concentration, solvent, and date. For short-term storage, keep at 2-8°C. For long-term storage, aliquot into smaller vials to avoid freeze-thaw cycles and store at -20°C or -80°C.

4.2 Protocol 2: General Procedure for N-Acylation (Amide Formation)

Causality: This protocol demonstrates the utility of the primary amine as a nucleophile to form a stable amide bond, a common transformation in drug synthesis. An acyl chloride is used as the electrophile, with a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

-

1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (1.0 eq)

-

Acyl chloride of choice (e.g., Acetyl chloride) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIPEA) (2.2 eq)

-

Nitrogen or Argon gas supply

-

Round-bottom flask, magnetic stirrer, syringes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Add the tertiary amine base (2.2 eq) to the solution. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction. Stir for 5-10 minutes.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction with the acyl chloride.

-

Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.

4.3 Experimental Workflow Visualization

Caption: Workflow for a general N-acylation reaction.

Safety and Handling Summary

A specific Safety Data Sheet (SDS) for 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine is not widely available. Therefore, a conservative approach to safety is required, assuming hazards similar to its analogs.

-

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. (Based on p-tolyl isomer)[7]

-

Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation. (Based on pyridinyl-methanamines)[8]

-

Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.[8]

-

-

Handling Precautions:

-

Always handle this compound inside a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.

-